molecular formula C35H56O8 B1668642 Cauloside A CAS No. 17184-21-3

Cauloside A

Cat. No. B1668642
CAS RN: 17184-21-3
M. Wt: 604.8 g/mol
InChI Key: QUBNLZCADIYAFW-RITZIESXSA-N
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Description

Cauloside A is a triterpenoid saponin that is hederagenin attached to an alpha-L-arabinopyranosyl residue at position 3 via a glycosidic linkage . It is a plant metabolite and is functionally related to hederagenin . It is found in Anemone taipaiensis, Caulophyllum thalictroides, and other organisms .


Synthesis Analysis

Caulosides A–D were separated and identified as triterpene saponins through column purification and NMR spectroscopy .


Molecular Structure Analysis

The molecular formula of Cauloside A is C35H56O8 . The IUPAC name is (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .


Chemical Reactions Analysis

From the points of structure-activity relationship of the saponins, Cauloside A with monosaccharide has more potent anti-inflammatory activity than Cauloside C with disaccharide .


Physical And Chemical Properties Analysis

Cauloside A is a solid substance . It is soluble in DMSO .

Scientific Research Applications

Triterpene Glycosides

Cauloside A, identified as a triterpene glycoside, is one of the main saponins isolated from the roots of Caulophyllum robustum. It shares structural similarities with other glycosides such as cauloside D, and its aglycone is hederagenin. These glycosides have diverse biological activities and are involved in various biological processes (Strigina, Chetyrina, Isakov, Elkin, Dzizenko, & Elyakov, 1975).

Growth-Regulating Effects

Cauloside A has demonstrated growth-regulating effects. Studies on the growth of roots of Cucumis sativus L. seedlings indicate that caulosides with different carbohydrate chain structures exhibit varying impacts on root growth. Caulosides with one carbohydrate chain, like cauloside A, were found to inhibit root growth at certain concentrations (Anisimov & Chaikina, 2015).

Pharmacological Properties

While specific studies directly on Cauloside A are limited, its close relative, cauloside C, has been shown to possess various pharmacological properties. For instance, cauloside C exhibits cytotoxicity and has been used traditionally as an analgesic and anti-inflammatory agent. Its effects on cellular processes such as nucleoside transport and macromolecular synthesis have been noted (Likhatskaya et al., 1996).

Safety And Hazards

Cauloside A should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and store the container tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNLZCADIYAFW-RITZIESXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938054
Record name 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cauloside A

CAS RN

17184-21-3
Record name Cauloside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17184-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAULOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW2X5B5L5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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